

Crystal structure and molecular geometry of 2-tert-Butyl-4-methylphenol

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Compound of Interest

Compound Name: 2-tert-Butyl-4-methylphenol

Cat. No.: B042202

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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of **2-tert-Butyl-4-methylphenol**, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic data and peer-reviewed scientific literature.

Crystal Structure

The crystal structure of **2-tert-Butyl-4-methylphenol** has been determined by single-crystal X-ray diffractometry. The compound crystallizes in the monoclinic system with the space group $P2_1/c$.^{[1][2]} The unit cell contains eight molecules, with two crystallographically inequivalent molecules in the asymmetric unit.^[2]

Table 1: Crystallographic Data for **2-tert-Butyl-4-methylphenol**

Parameter	Value
CCDC Deposition Number	250114[3]
Empirical Formula	C ₁₁ H ₁₆ O
Crystal System	Monoclinic[1][2]
Space Group	P2 ₁ /c[1][2]
Molecules per Unit Cell (Z)	8[2]

Molecular Geometry

The molecular structure of **2-tert-Butyl-4-methylphenol** consists of a phenol ring substituted with a tert-butyl group at position 2 and a methyl group at position 4. The presence of two crystallographically unique molecules in the unit cell indicates slight conformational differences between them in the solid state.[2]

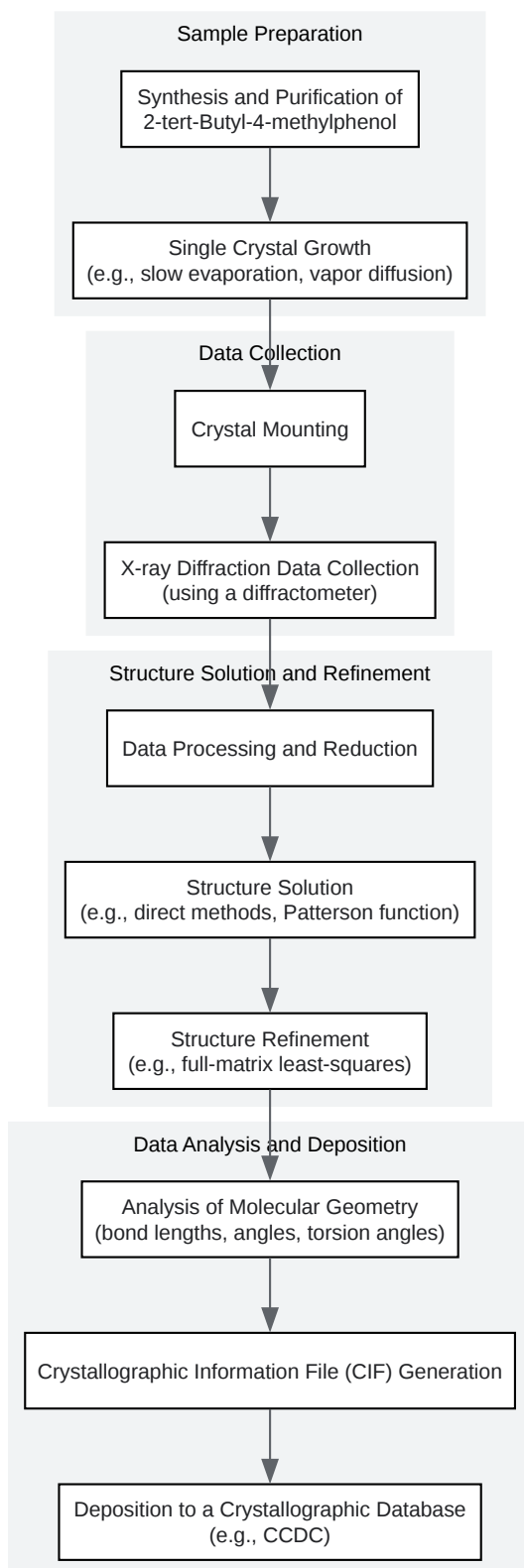
A notable feature of the molecular geometry is the orientation of the bulky tert-butyl group relative to the plane of the aromatic ring. In one of the inequivalent molecules, one of the methyl groups of the tert-butyl substituent is oriented 9.2° out of the aromatic plane. For the other molecule, this dihedral angle is smaller, at 1.7°.[2] This difference highlights the impact of crystal packing forces on the conformation of flexible substituents.

While a detailed table of all bond lengths and angles is best obtained from the raw crystallographic information file (CIF) corresponding to CCDC deposition 250114, the fundamental geometry conforms to standard values for substituted phenols.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **2-tert-Butyl-4-methylphenol** follows a standard procedure for single-crystal X-ray diffraction. The general workflow is outlined below.

Experimental Workflow for Crystal Structure Determination



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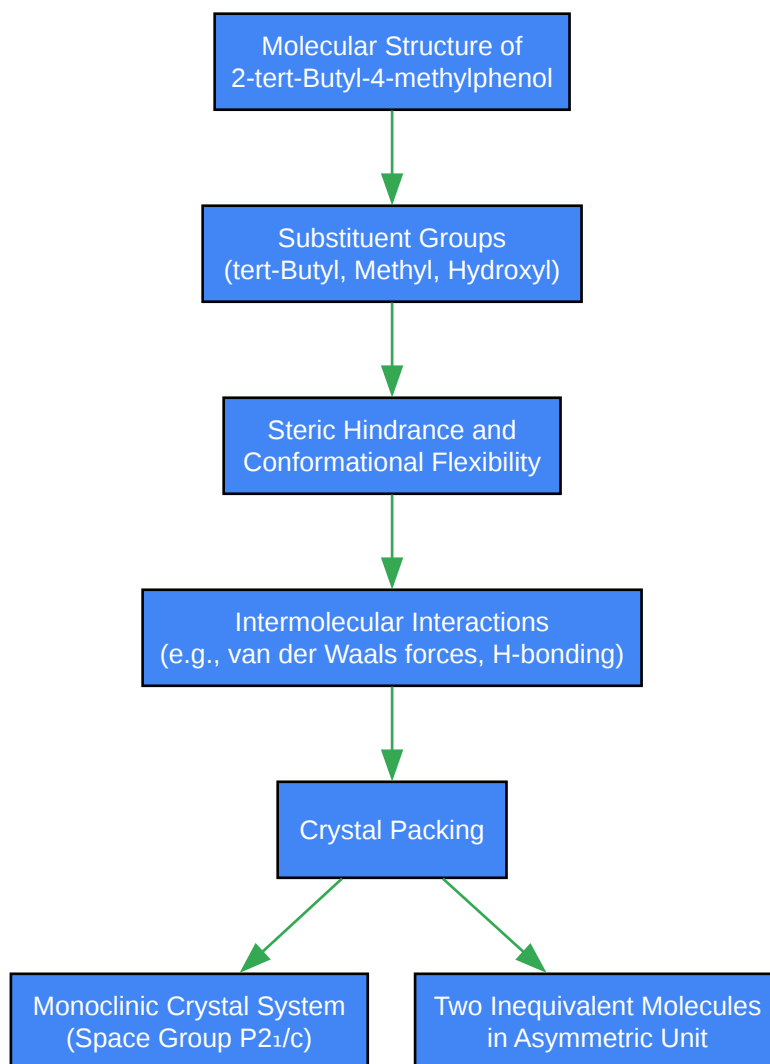
Experimental workflow for crystal structure determination.

Methodology:

- **Crystal Growth:** Single crystals of **2-tert-Butyl-4-methylphenol** suitable for X-ray diffraction are grown from a purified sample. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
- **Data Collection:** A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution:** The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using methods such as direct methods or Patterson synthesis.
- **Structure Refinement:** The atomic positions and their anisotropic displacement parameters are refined using a least-squares minimization procedure. This process minimizes the difference between the observed and calculated structure factors.
- **Data Validation and Deposition:** The final refined structure is validated and deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.

Logical Relationship of Structural Features

The interplay between the molecular and crystal structure dictates the overall properties of the solid-state material. The diagram below illustrates the logical flow from molecular characteristics to the final crystal packing.



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Logical relationship of structural features.

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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. repository.brynmawr.edu [repository.brynmawr.edu]

- 3. 2-tert-Butyl-4-methylphenol | C₁₁H₁₆O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
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